molecular formula C23H26NO3P B182314 Diethyl 4-(diphenylamino)benzylphosphonate CAS No. 126150-12-7

Diethyl 4-(diphenylamino)benzylphosphonate

Cat. No. B182314
M. Wt: 395.4 g/mol
InChI Key: YRQDRLMUWHVRBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .


Molecular Structure Analysis

The molecular formula of Diethyl 4-(diphenylamino)benzylphosphonate is C23H26NO3P . The molecular weight is 395.4 g/mol .


Chemical Reactions Analysis

The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .


Physical And Chemical Properties Analysis

Diethyl 4-(diphenylamino)benzylphosphonate has a molecular weight of 395.4 g/mol . It has a XLogP3-AA of 4.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has nine rotatable bonds . Its topological polar surface area is 38.8 Ų .

Scientific Research Applications

Coordination Properties in Metal Complexes

Diethyl 4-(diphenylamino)benzylphosphonate and its derivatives exhibit significant coordination properties in forming complexes with metals like palladium (Pd) and platinum (Pt). This is particularly notable in the context of catalysis. The phosphonated triphenylphosphine derivatives have been characterized for their potential use in aqueous or biphasic catalysis due to their solubility in aqueous solutions (Rohlík et al., 2006).

Synthesis of Amino-Substituted Benzylphosphonates

This chemical has been utilized in the synthesis of α-amino-substituted benzylphosphonic acids, which are intermediates in the production of phosphorus peptide synthesis. This synthesis pathway includes the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite, indicating the compound's utility in complex organic synthesis processes (Chengye & You-Mao, 1986).

Preparation of Other Phosphonate Derivatives

Research has demonstrated the use of diethyl 4-(diphenylamino)benzylphosphonate in preparing various phosphonate derivatives. These derivatives have applications ranging from potential antithrombotic properties to acting as intermediates in other chemical syntheses (Green et al., 1994).

Role in Corrosion Inhibition

Studies have shown the effectiveness of certain derivatives of diethyl 4-(diphenylamino)benzylphosphonate as corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors operate through adsorption on metallic surfaces and have been examined using both experimental and theoretical methods (Gupta et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3). These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDRLMUWHVRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438756
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(diphenylamino)benzylphosphonate

CAS RN

126150-12-7
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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